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Compound of Interest

DIETHYL
IODOMETHYLPHOSPHONATE

Cat. No.: B080390

Compound Name:

Introduction: The Role of Diethyl
lodomethylphosphonate in Modern Synthesis

Diethyl iodomethylphosphonate (CAS No. 10419-77-9) is a powerful and versatile
organophosphorus reagent essential for the introduction of the phosphonomethyl moiety into a
wide array of organic molecules.[1][2] Its structure, featuring a highly reactive iodomethyl group
attached to a diethyl phosphonate ester, makes it an exceptional electrophile for constructing
new carbon-phosphorus (C-P) frameworks through nucleophilic substitution reactions.[1] This
capability is of paramount importance in medicinal chemistry and drug development, where
phosphonates are recognized as crucial bioisosteres of phosphates, carboxylates, and other
functional groups. Their enhanced stability towards enzymatic hydrolysis and unique
stereoelectronic properties contribute to the development of novel therapeutics, including
antiviral agents, enzyme inhibitors, and herbicides.[3][4]

This guide provides researchers, scientists, and drug development professionals with a
comprehensive overview of diethyl iodomethylphosphonate's applications, detailed
experimental protocols, and the mechanistic rationale behind its use in forming robust C-P
bonds.

Physicochemical Properties:
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Property Value

CAS Number 10419-77-9[5][6]

Molecular Formula CsH12103P[2][5]

Molecular Weight 278.03 g/mol [2]

Appearance Colorless to pale yellow liquid[1]
Boiling Point 112-114 °C @ 1 mmHg|[5]

2-8°C, under inert atmosphere, protected from

Storage ]
light

Part 1: Core Reactivity and Mechanism

The primary utility of diethyl iodomethylphosphonate stems from its role as a potent
electrophile in SN2 reactions. The carbon atom of the iodomethyl group is highly activated
towards nucleophilic attack due to two key factors:

o Excellent Leaving Group: The iodide ion (I7) is an exceptional leaving group, facilitating the
displacement reaction.

 Inductive Electron Withdrawal: The adjacent phosphonate group [P(O)(OEt):z] exerts a strong
electron-withdrawing effect, polarizing the C-1 bond and making the carbon atom more
electrophilic.

This reactivity allows for the facile formation of new bonds between the methylene carbon and
a wide range of nucleophiles, including nitrogen, oxygen, sulfur, and carbon atoms.

Diagram: General SN2 Reaction Mechanism

Caption: General mechanism for the SN2 reaction of diethyl iodomethylphosphonate.

Part 2: Key Applications & Experimental Protocols
Application 1: Synthesis of a-Aminophosphonates
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a-Aminophosphonates are structural analogs of a-amino acids and are widely investigated for
their biological activities.[7] Direct N-alkylation of primary or secondary amines with diethyl
iodomethylphosphonate provides a straightforward route to these valuable compounds.

Protocol: Synthesis of Diethyl (Anilinomethyl)phosphonate

This protocol details the N-alkylation of aniline as a representative example.
Materials:

e Aniline

o Diethyl iodomethylphosphonate

e Potassium carbonate (K2COs), anhydrous

o Acetonitrile (CHsCN), anhydrous

o Ethyl acetate (EtOAC)

 Brine (saturated NaCl solution)

e Magnesium sulfate (MgSOa4), anhydrous

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), add anhydrous potassium carbonate (1.5 equivalents).

o Addition of Reagents: Add anhydrous acetonitrile, followed by aniline (1.0 equivalent). Stir
the suspension at room temperature for 10 minutes.

e Initiation: Add diethyl iodomethylphosphonate (1.1 equivalents) dropwise to the stirring
suspension. Causality: The base (K2COs3) acts as a proton scavenger for the ammonium salt
formed during the reaction, driving the equilibrium towards the product.

¢ Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer
Chromatography (TLC). The reaction is typically complete within 4-8 hours.
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o Workup: Once the reaction is complete, cool the mixture to room temperature and filter off
the solid potassium carbonate.

o Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl
acetate and wash sequentially with water and brine.

» Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and
concentrate in vacuo. Purify the crude product by column chromatography on silica gel to
yield the desired a-aminophosphonate.

Data Summary: N-Alkylation Reactions

Temperature Typical Yield

Nucleophile Base Solvent

(°C) (%)
Aniline K2COs Acetonitrile 70 85-95
Benzylamine EtsN THF 25-50 90-98
Piperidine K2COs DMF 25 >95
Phthalimide DBU Acetonitrile 80 80-90

Application 2: Synthesis of Phosphonate-Containing
Ethers

The reaction with alcohols or phenols (as their corresponding alkoxides/phenoxides) yields
phosphonomethyl ethers, which are important intermediates in the synthesis of various
bioactive molecules, including nucleotide analogues.[3]

Protocol: Synthesis of Diethyl (Phenoxymethyl)phosphonate

Materials:
e Phenol
o Diethyl iodomethylphosphonate

e Sodium hydride (NaH), 60% dispersion in mineral olil
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o Tetrahydrofuran (THF), anhydrous
o Saturated ammonium chloride (NH4Cl) solution
Procedure:

e Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere,
add sodium hydride (1.2 equivalents). Carefully wash the NaH with anhydrous hexanes to
remove the mineral oil, and then suspend it in anhydrous THF.

e Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of phenol
(1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to warm to room temperature
and stir for 30 minutes until hydrogen evolution ceases. Causality: NaH is a strong, non-
nucleophilic base used to deprotonate the phenol, forming the highly nucleophilic sodium
phenoxide in situ.

o Alkylation: Re-cool the mixture to 0 °C and add diethyl iodomethylphosphonate (1.1
equivalents) dropwise.

o Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor
progress by TLC.

e Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated
agueous NHaCl solution at 0 °C.

o Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the
organic layers, wash with brine, dry over anhydrous MgSOa, filter, and concentrate. Purify
the crude product by column chromatography.

Diagram: Experimental Workflow for N-Alkylation
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Caption: Step-by-step workflow for the synthesis of a-aminophosphonates.
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Part 3: Synthesis of the Reagent

While commercially available, understanding the synthesis of diethyl
iodomethylphosphonate is valuable. It is typically prepared via a classic Michaelis-Arbuzov
reaction.[8][9]

Mechanism: The Michaelis-Arbuzov Reaction

The reaction involves the nucleophilic attack of a trialkyl phosphite (e.g., triethyl phosphite) on
an alkyl halide (diiodomethane).[10][11] This forms a phosphonium salt intermediate, which
then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product
and an ethyl halide byproduct.[9]

Diagram: Synthesis via Michaelis-Arbuzov Reaction

Caption: Synthesis of the title reagent via the Michaelis-Arbuzov reaction.

Protocol: Synthesis of Diethyl lodomethylphosphonate

Materials:
 Triethyl phosphite
¢ Diiodomethane (CHz:l2)

Procedure:

Reaction Setup: Equip a round-bottom flask with a reflux condenser and a dropping funnel.
Ensure the apparatus is flame-dried and under an inert atmosphere.

» Reagent Addition: Charge the flask with diiodomethane (2.0 equivalents).

e Reaction: Heat the diiodomethane to 100-110 °C. Add triethyl phosphite (1.0 equivalent)
dropwise over 1-2 hours, maintaining the reaction temperature. Causality: Adding the
phosphite slowly to the hot halide controls the exothermic reaction and prevents the buildup
of unreacted starting material.

o Completion: After the addition is complete, maintain the temperature for an additional 2-3
hours to ensure the reaction goes to completion.
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« Purification: Cool the reaction mixture to room temperature. The primary byproduct, ethyl
iodide, has a low boiling point and can be partially removed under reduced pressure. The
remaining crude product is then purified by vacuum distillation to afford pure diethyl
iodomethylphosphonate as a colorless to pale yellow liquid.

Part 4: Safety and Handling

o Toxicity: Diethyl iodomethylphosphonate should be handled with care. It is classified as a
skin and eye irritant.[1][2] Always use appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat.

e Handling: Perform all manipulations in a well-ventilated fume hood.

o Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place,
preferably under an inert atmosphere, to prevent degradation.[1]

e Environmental Hazards: As an organophosphorus compound, care should be taken to avoid
release into the environment.[1] Dispose of waste according to institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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